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molecular formula C13H19NO5 B8352044 Ethyl (2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)carbamate

Ethyl (2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)carbamate

Cat. No. B8352044
M. Wt: 269.29 g/mol
InChI Key: GCMWHGRXCCOJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04186129

Procedure details

3 mmol of 2-(3,4-dimethoxyphenyl)-2-hydroxyethylcarbamic acid ethyl ester is suspended with 4 mmol of sodium methylate in 12 ml. of toluene and heated for 2 hours to a bath temperature of 110° under the exclusion of moisture. During this step, methanol and ethanol are distilled off. The toluene is then withdrawn under vacuum, the residue is taken up in 50 ml. of chloroform and distributed over 10 ml. of water. After drying, filtration, and concentration of the organic phase, the mixture is recrystallized from methanol, thus obtaining an 80% yield of 5-(3,4-dimethoxyphenyl)-2-oxazolidinone, m.p. 114°-117°.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[NH:5][CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)O)C.C[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:18][O:17][C:11]1[CH:10]=[C:9]([CH:7]2[O:19][C:4](=[O:3])[NH:5][CH2:6]2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)OC(NCC(O)C1=CC(=C(C=C1)OC)OC)=O
Step Two
Name
sodium methylate
Quantity
4 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
During this step, methanol and ethanol are distilled off
CUSTOM
Type
CUSTOM
Details
The toluene is then withdrawn under vacuum
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtration, and concentration of the organic phase
CUSTOM
Type
CUSTOM
Details
the mixture is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1CNC(O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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